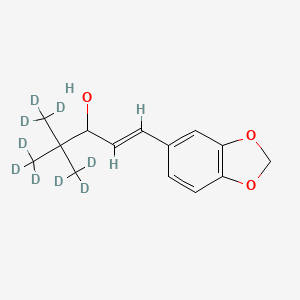

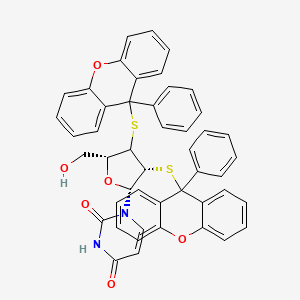

Stiripentol-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estirepentol-d9 es un compuesto sintético categorizado como un diterpeno derivado de la familia de los terpenoides. Es una versión etiquetada con deuterio del estirepentol, un medicamento anticonvulsivo. Estirepentol-d9 funciona como un agonista no selectivo para los receptores acoplados a proteínas G (GPCR), una familia de receptores prominente. Este compuesto se utiliza principalmente en la investigación científica para explorar el papel de los GPCR en varios procesos fisiológicos, incluida la neurotransmisión, la transducción de señales y la proliferación celular .

Mecanismo De Acción

Estirepentol-d9 opera como un agonista no selectivo para los GPCR al unirse a estos receptores y activarlos. Esta activación inicia una vía de señalización que puede provocar diversas respuestas celulares, dependiendo del GPCR específico con el que interactúa. Por ejemplo, puede inducir la liberación de neurotransmisores, activar sistemas de segundos mensajeros o estimular la expresión génica .

Compuestos Similares:

Estirepentol: La versión no deuterada del estirepentol, utilizada como medicamento anticonvulsivo.

Clobazam: Otro medicamento anticonvulsivo que se utiliza a menudo en combinación con estirepentol.

Ácido valproico: Un medicamento anticonvulsivo que se utiliza junto con estirepentol para tratar el síndrome de Dravet.

Singularidad: Estirepentol-d9 es único debido a su etiquetado con deuterio, lo que aumenta su estabilidad y permite estudios farmacocinéticos detallados. Este etiquetado también ayuda a rastrear las vías metabólicas del compuesto y comprender sus interacciones con otros medicamentos .

Análisis Bioquímico

Biochemical Properties

Stiripentol-d9 is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . It enhances the opening duration of the GABA A receptor channel by binding to a site different than the benzodiazepine binding site . It binds to GABA A receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA . It also modulates brain energy metabolism and inhibits lactate dehydrogenase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA A receptors in the brain . It acts as a positive allosteric modulator, enhancing the opening duration of the channel . It also binds to GABA A receptor-dependent chloride channels via a barbiturate-like mechanism .

Temporal Effects in Laboratory Settings

In a long-term follow-up study, this compound showed a sustained response over time, with the highest responder rate observed when this compound was initiated at the youngest age or in adulthood . The retention rate was 53% at 12 months and 33% at 24 months .

Dosage Effects in Animal Models

In animal models, this compound showed greater anticonvulsant effects depending on the dose ratio used . Furthermore, the plasma and brain levels of this compound were increased in the presence of other compounds, regardless of the dose ratio .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% .

Subcellular Localization

Given its role as a modulator of GABA A receptors, it can be inferred that this compound likely localizes to regions of the cell where these receptors are present, such as the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de estirepentol-d9 implica la incorporación de deuterio en la molécula de estirepentol. Este proceso generalmente incluye los siguientes pasos:

Reacción de intercambio de deuterio: Los átomos de hidrógeno en el estirepentol se reemplazan con átomos de deuterio utilizando reactivos deuterados en condiciones específicas.

Purificación: El estirepentol-d9 resultante se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza isotópica.

Métodos de producción industrial: La producción industrial de estirepentol-d9 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Mezclar estirepentol con material auxiliar soluble de bajo punto de fusión: Esta mezcla se calienta hasta que se funde, luego se rocía y se enfría para obtener una preparación sólida.

Adición de materiales auxiliares: Se añaden materiales auxiliares adicionales para mejorar la velocidad de disolución, la biodisponibilidad y la estabilidad de almacenamiento del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Estirepentol-d9 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Estirepentol-d9 tiene un valor significativo en la investigación científica debido a su capacidad para activar los GPCR. Se ha utilizado en estudios que exploran:

Neurotransmisión: Investigando los efectos de los agonistas y antagonistas de los GPCR en la liberación de neurotransmisores.

Transducción de señales: Comprender las vías de señalización iniciadas por la activación de GPCR.

Proliferación celular: Examinando el papel de los GPCR en el crecimiento y la división celular.

En medicina, estirepentol-d9 se utiliza para estudiar la farmacocinética y el metabolismo del estirepentol, particularmente en el contexto del tratamiento de la epilepsia .

Comparación Con Compuestos Similares

Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.

Clobazam: Another antiseizure medication often used in combination with stiripentol.

Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.

Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .

Propiedades

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)